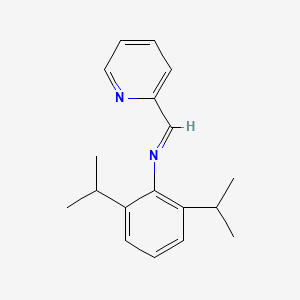

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Description

Properties

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-13(2)16-9-7-10-17(14(3)4)18(16)20-12-15-8-5-6-11-19-15/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQFMPURPKJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361642 | |

| Record name | Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149810-35-5, 908294-68-8 | |

| Record name | Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline typically involves the condensation reaction between 2,6-diisopropylaniline and 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade solvents and catalysts to meet production demands .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Role as an Organic Ligand

Dipimp functions primarily as an effective organic ligand in coordination chemistry. Its ability to form stable complexes with various transition metals enhances its utility in catalysis. The following table summarizes the key metals with which Dipimp forms complexes:

| Metal | Type of Complex | Applications |

|---|---|---|

| Iron (Fe) | Coordination complexes | Catalysis in organic reactions |

| Nickel (Ni) | Catalysts for polymerization | Synthesis of well-defined catalysts |

| Cobalt (Co) | Hydrosilylation reactions | Cycloaddition and hydrosilylation processes |

Catalytic Applications

- Cobalt-Catalyzed Reactions : Dipimp has been employed in cobalt-catalyzed hydrosilylation and cyclization of 1,6-enynes, showcasing its effectiveness in facilitating these transformations. This application is particularly relevant in the synthesis of complex organic molecules .

- Iron-Catalyzed Reactions : The compound is also utilized in iron-catalyzed intramolecular cyclotrimerization and hydroboration of 1,3-dienes. These reactions are critical for the development of new synthetic pathways in organic chemistry .

- Polymerization Processes : Dipimp has shown promise in living polymerization processes, particularly with ethylene, where it influences the regioselectivity of the resulting polymers .

Case Study 1: Iron-Catalyzed Cyclotrimerization

In a study examining the use of Dipimp as a ligand for iron catalysts, researchers demonstrated that it significantly improved yields and selectivity in the cyclotrimerization of triynes to form annulated benzenes. The study highlighted how varying the ligand structure could lead to different product distributions, emphasizing the importance of ligand design in catalytic efficiency.

Case Study 2: Cobalt-Catalyzed Hydrosilylation

Another investigation focused on the cobalt-catalyzed hydrosilylation of 1,6-enynes using Dipimp. This research illustrated how the ligand facilitated the formation of silane products with high regioselectivity and efficiency, showcasing its potential for industrial applications in silicone chemistry.

Mechanism of Action

The mechanism by which trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form complexes, which can then participate in various catalytic cycles. The molecular targets are typically the metal centers in these complexes, and the pathways involved include electron transfer and bond activation processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

Table 1: Steric and Electronic Comparison with Analogous Ligands

- Key Insight: The diisopropyl groups in the title compound impose significant steric hindrance, preventing dimerization in iron complexes and favoring mononuclear species. In contrast, less hindered analogs form dimeric or ionic structures .

Catalytic Performance

Spectroscopic and Structural Parameters

Table 3: NMR and Bond Length Comparisons

Commercial and Practical Considerations

- Availability: Priced at €398.00/g (TCI Chemicals), the compound is costlier than simpler iminopyridine ligands but offers superior performance in specialized applications .

- Stability : Long-term storage as a crystalline solid ensures consistent reactivity, unlike liquid ligands prone to decomposition .

Biological Activity

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline, commonly referred to as Dipimp, is an organic compound notable for its role as a ligand in coordination chemistry. With the molecular formula and a molecular weight of 266.39 g/mol, it has garnered attention for its potential biological activities and applications in catalysis.

- Molecular Formula :

- CAS Number : 908294-68-8

- Appearance : White to yellow-green powder or crystal

- Purity : ≥ 95% (by GC)

| Property | Value |

|---|---|

| Molecular Weight | 266.39 g/mol |

| Physical State | Solid |

| Storage Temperature | <15°C (cool and dark) |

| Hazard Statements | Causes skin/eye irritation |

Antioxidant Properties

Research indicates that Dipimp exhibits significant antioxidant activity. A study demonstrated that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to donate electrons makes it a potent antioxidant agent.

Antimicrobial Activity

Dipimp has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Coordination Chemistry and Catalysis

As a ligand, Dipimp forms complexes with transition metals such as iron, cobalt, and nickel. These complexes have shown catalytic activity in various organic reactions, including hydrosilylation and cyclotrimerization. The biological relevance of these reactions lies in their application in drug synthesis and development.

Case Studies

-

Antioxidant Activity Study

- Objective : To evaluate the free radical scavenging ability of Dipimp.

- Methodology : DPPH assay was used to measure the radical scavenging activity.

- Results : Dipimp demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

-

Antimicrobial Efficacy Assessment

- Objective : To assess the antimicrobial effects of Dipimp on selected bacterial strains.

- Methodology : Disc diffusion method was employed against E. coli, S. aureus, and others.

- Results : Notable zones of inhibition were observed, particularly against S. aureus, highlighting its potential as an antimicrobial agent.

-

Catalytic Performance Evaluation

- Objective : To investigate the catalytic properties of Dipimp-metal complexes.

- Methodology : Various organic reactions were conducted using Dipimp as a ligand.

- Results : The complexes exhibited high catalytic activity in hydrosilylation reactions with yields exceeding 90%.

Q & A

Q. What are the optimal synthetic routes for trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline, and how do reaction conditions influence yield and purity?

The synthesis of this Schiff base ligand typically involves condensation of 2,6-diisopropylaniline with 2-pyridinecarboxaldehyde under inert atmospheres. Key factors include:

- Catalytic methods : Pd(0)-catalyzed N-alkylation and cyclization (as demonstrated for analogous trans-2,6-piperidine alkaloids) can enhance reaction efficiency and stereocontrol .

- Solvent and temperature : Reactions in dry solvents (e.g., diethyl ether, THF) under argon prevent hydrolysis of intermediates. Crystallization conditions (e.g., warm diethyl ether vs. slow evaporation) significantly affect product morphology, as seen in Ag(I) coordination polymers .

- Purification : Column chromatography or recrystallization is recommended to isolate the ligand in high purity (>95%), as commercial suppliers use similar protocols .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SC-XRD) : Critical for confirming the trans-configuration and steric effects of the diisopropyl groups. For example, SC-XRD resolved η¹-arene coordination in Ag(I) polymers and discrete complexes .

- NMR spectroscopy : ¹H and ¹³C NMR verify imine bond formation (δ ~8.5 ppm for CH=N) and diastereotopic splitting of isopropyl protons .

- FT-IR : The C=N stretch (~1600–1650 cm⁻¹) and absence of aldehyde/amine peaks confirm successful condensation .

- Elemental analysis : Validates stoichiometry, especially when metal complexes are formed .

Advanced Research Questions

Q. How does the ligand's structure affect the geometry and photophysical properties of its metal complexes?

The ligand’s bulky diisopropyl groups and planar pyridylmethylene moiety induce unique coordination behavior:

- Steric effects : The diisopropyl groups enforce tetrahedral or distorted trigonal bipyramidal geometries in Ag(I) complexes, as opposed to simpler ligands that form linear structures .

- Electronic effects : The conjugated imine-pyridine system enables strong UV-Vis absorption (λmax ~300–400 nm) and room-temperature luminescence in Ag(I) complexes, attributed to ligand-centered transitions .

- Spin crossover (SCO) : Analogous ligands (e.g., N-(2-pyridylmethylene)-4-bromoaniline) exhibit SCO behavior in Fe(II) complexes, suggesting potential for tunable magnetic properties .

Q. What strategies resolve contradictions in reported coordination modes of this ligand with different metal ions?

Q. How can researchers design experiments to study the ligand's role in catalytic processes?

Methodological approaches include:

- Kinetic studies : Monitor catalytic cycles (e.g., Pd-catalyzed cross-coupling) using in situ NMR or UV-Vis spectroscopy to assess ligand stability and metal-ligand cooperativity .

- Isotopic labeling : ¹⁵N-labeled ligand derivatives can track imine bond dynamics during catalysis .

- Computational modeling : DFT calculations predict transition states and electronic effects of diisopropyl substituents on catalytic activity .

Data Contradiction Analysis

A notable contradiction exists in the Ag(I) coordination chemistry of this ligand:

- Observation : In AgO₂CCF₃ complexes, crystallization from diethyl ether yields discrete dimers, while other conditions produce 1D polymers .

- Resolution : The solvent’s dielectric constant and donor strength influence Ag(I) coordination flexibility. Polar solvents stabilize polymeric structures via anion bridging, while nonpolar solvents favor discrete complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.